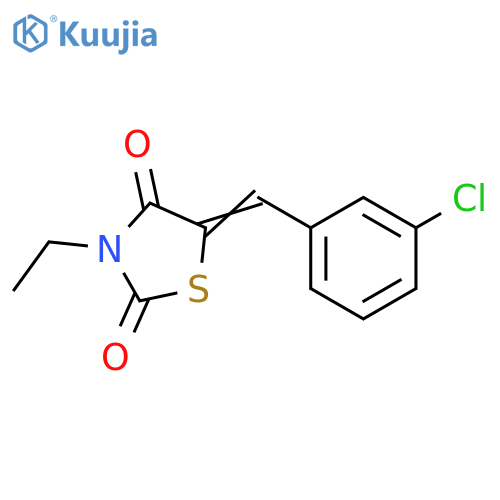

Cas no 593274-20-5 ((5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione)

593274-20-5 structure

商品名:(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

CAS番号:593274-20-5

MF:C12H10ClNO2S

メガワット:267.731300830841

MDL:MFCD03305809

CID:5228735

(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- (5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

-

- MDL: MFCD03305809

- インチ: 1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

- InChIKey: KCUZZANLVJZCQR-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC2=CC=CC(Cl)=C2)C(=O)N(CC)C1=O

(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 8T-0070-50MG |

5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |

593274-20-5 | >90% | 50mg |

£102.00 | 2023-09-08 | |

| Key Organics Ltd | 8T-0070-10MG |

5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |

593274-20-5 | >90% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | 8T-0070-100MG |

5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |

593274-20-5 | >90% | 100mg |

£146.00 | 2023-09-08 | |

| Ambeed | A937822-1g |

(5Z)-5-[(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |

593274-20-5 | 90% | 1g |

$350.0 | 2023-03-11 | |

| abcr | AB343307-100mg |

5-[(Z)-(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione; . |

593274-20-5 | 100mg |

€283.50 | 2025-02-19 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870849-1g |

(5Z)-5-[(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |

593274-20-5 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| Key Organics Ltd | 8T-0070-1MG |

5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |

593274-20-5 | >90% | 1mg |

£37.00 | 2023-09-08 | |

| abcr | AB343307-100 mg |

5-[(Z)-(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione; . |

593274-20-5 | 100mg |

€208.80 | 2023-04-26 | ||

| Key Organics Ltd | 8T-0070-5MG |

5-[(Z)-(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolane-2,4-dione |

593274-20-5 | >90% | 5mg |

£46.00 | 2023-09-08 |

(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

593274-20-5 ((5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:593274-20-5)(5E)-5-(3-chlorobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

清らかである:99%

はかる:1g

価格 ($):315.0